molecular formula C16H14BrNOS B6098464 5-bromo-3-[4-(methylthio)benzyl]-1,3-dihydro-2H-indol-2-one

5-bromo-3-[4-(methylthio)benzyl]-1,3-dihydro-2H-indol-2-one

Cat. No. B6098464
M. Wt: 348.3 g/mol
InChI Key: JPOVPKVLXDJPTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-3-[4-(methylthio)benzyl]-1,3-dihydro-2H-indol-2-one is a chemical compound that belongs to the class of indoline derivatives. It is a potential candidate for drug development due to its promising pharmacological properties.

Mechanism of Action

The mechanism of action of 5-bromo-3-[4-(methylthio)benzyl]-1,3-dihydro-2H-indol-2-one is not fully understood. However, it has been suggested that it exerts its pharmacological effects by modulating various signaling pathways, including the MAPK/ERK, PI3K/Akt, and NF-κB pathways.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce blood glucose levels in diabetic animals. It has also been shown to protect against oxidative stress and neurotoxicity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-bromo-3-[4-(methylthio)benzyl]-1,3-dihydro-2H-indol-2-one in lab experiments is its potential as a drug candidate. It has been shown to exhibit promising pharmacological properties, making it a potential candidate for drug development. However, one of the limitations of using this compound in lab experiments is its limited availability and high cost.

Future Directions

There are several future directions for the research on 5-bromo-3-[4-(methylthio)benzyl]-1,3-dihydro-2H-indol-2-one. One of the directions is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and diabetes. Additionally, future studies could focus on developing more efficient and cost-effective synthesis methods for this compound.

Synthesis Methods

The synthesis of 5-bromo-3-[4-(methylthio)benzyl]-1,3-dihydro-2H-indol-2-one involves the reaction of 5-bromo-3-formylindole with 4-(methylthio)benzylamine in the presence of acetic acid and sodium borohydride. The reaction yields the desired product in good yield and purity.

Scientific Research Applications

5-bromo-3-[4-(methylthio)benzyl]-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential pharmacological properties. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-microbial activities. It has also been shown to possess neuroprotective and anti-diabetic properties.

properties

IUPAC Name

5-bromo-3-[(4-methylsulfanylphenyl)methyl]-1,3-dihydroindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNOS/c1-20-12-5-2-10(3-6-12)8-14-13-9-11(17)4-7-15(13)18-16(14)19/h2-7,9,14H,8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPOVPKVLXDJPTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CC2C3=C(C=CC(=C3)Br)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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